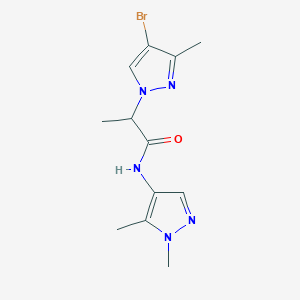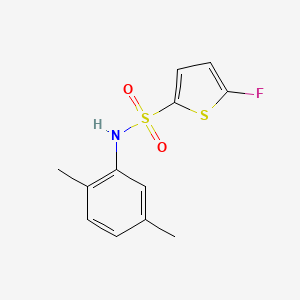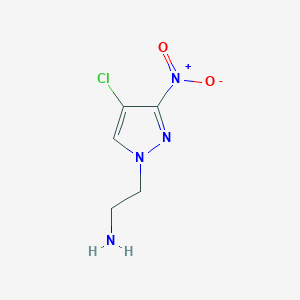
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, water or acetone.
Major Products Formed
Reduction: 2-(4-chloro-3-amino-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: 2-(4-substituted-3-nitro-1H-pyrazol-1-yl)ethan-1-amine.
Oxidation: 2-(4-chloro-3-nitroso-1H-pyrazol-1-yl)ethan-1-amine.
Scientific Research Applications
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and nitro groups can interact with biological targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine: Lacks the chloro group, which may affect its chemical properties and applications.
Uniqueness
2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7ClN4O2 |
|---|---|
Molecular Weight |
190.59 g/mol |
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H7ClN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,1-2,7H2 |
InChI Key |
FQAXTOFRRIAXOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10916948.png)
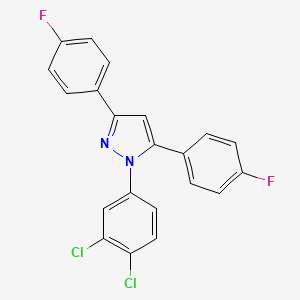
![1-methyl-5-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B10916964.png)
![2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10916966.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916970.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916971.png)
![methyl 5-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B10916973.png)
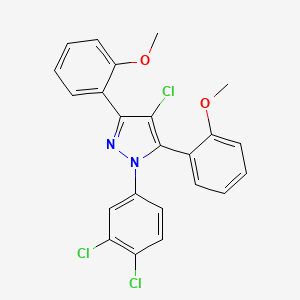
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916984.png)
![N-(4-bromophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10916986.png)
![1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B10916994.png)
